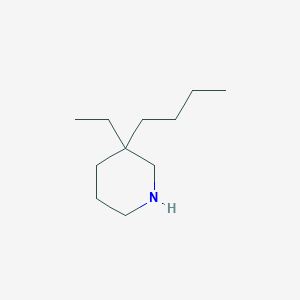

3-Butyl-3-ethylpiperidine

Cat. No. B8550480

M. Wt: 169.31 g/mol

InChI Key: QVWVGOSNWLFPAU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05554787

Procedure details

Example 1 was repeated using 2-butyl-2-ethyl-4-cyanobutanal as a starting material. 33.6 g of 2-ethyl-2-butyl-4-cyanobutanal (purity: 89.0%, 29.9 g, 0.165 mol) and 1,344 ml (806 g, 47.4 mol) of liquid ammonia were pumped per hour at 250 bar and 60° C. through the imination reactor. The product was then passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing through 100 l (s.t.p.)/h (4.5 mol) of hydrogen. After decompression to atmospheric pressure, NH3 is removed by distillation. The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 166.8 g of 3-butyl-3-ethylpiperidine (b.p.=73° to 75° C./2 mm Hg) and 267.5 g of 2-ethyl-2-butylpentane-1,5-diamine (b.p.=105° C./2 mm Hg). The yield of diamine was 52.1% of theory.

[Compound]

Name

liquid

Quantity

806 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14].[H][H]>>[CH2:1]([C:5]1([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][NH:11][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:12]([C:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)C(C=O)(CCC#N)CC

|

Step Two

|

Name

|

|

|

Quantity

|

33.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C=O)(CCC#N)CCCC

|

[Compound]

|

Name

|

liquid

|

|

Quantity

|

806 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to top at 250 bar and 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After decompression to atmospheric pressure, NH3 is removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm

|

|

Duration

|

16.7 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1(CNCCC1)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 166.8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(CN)(CCCN)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 267.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05554787

Procedure details

Example 1 was repeated using 2-butyl-2-ethyl-4-cyanobutanal as a starting material. 33.6 g of 2-ethyl-2-butyl-4-cyanobutanal (purity: 89.0%, 29.9 g, 0.165 mol) and 1,344 ml (806 g, 47.4 mol) of liquid ammonia were pumped per hour at 250 bar and 60° C. through the imination reactor. The product was then passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing through 100 l (s.t.p.)/h (4.5 mol) of hydrogen. After decompression to atmospheric pressure, NH3 is removed by distillation. The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 166.8 g of 3-butyl-3-ethylpiperidine (b.p.=73° to 75° C./2 mm Hg) and 267.5 g of 2-ethyl-2-butylpentane-1,5-diamine (b.p.=105° C./2 mm Hg). The yield of diamine was 52.1% of theory.

[Compound]

Name

liquid

Quantity

806 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14].[H][H]>>[CH2:1]([C:5]1([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][NH:11][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:12]([C:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)C(C=O)(CCC#N)CC

|

Step Two

|

Name

|

|

|

Quantity

|

33.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C=O)(CCC#N)CCCC

|

[Compound]

|

Name

|

liquid

|

|

Quantity

|

806 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to top at 250 bar and 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After decompression to atmospheric pressure, NH3 is removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm

|

|

Duration

|

16.7 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1(CNCCC1)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 166.8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(CN)(CCCN)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 267.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |